![molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0](/img/structure/B561962.png)

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

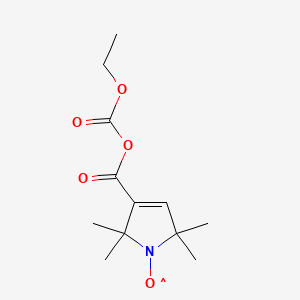

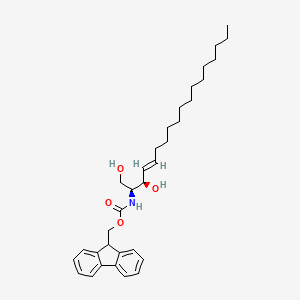

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is a heterocyclic organic compound . It has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S . This compound is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[5,4-d]azepine ring system with an amino group at the 2-position and a carbethoxy group at the 6-position .Physical And Chemical Properties Analysis

This compound is a solid compound that is soluble in chloroform and DMSO . It has a melting point of 141-143°C .科学的研究の応用

Thiazolidinediones as Multifunctional Scaffolds

Thiazolidinediones (TZDs) are recognized for their versatile pharmacophore, offering a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. Their ability to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists underlines their importance in metabolic syndrome and type 2 diabetes treatment, showcasing their role in improving insulin sensitivity and endothelial dysfunction, among other metabolic benefits (Vasudevan & Balasubramanyam, 2004).

Antidiabetic and Anticancer Potential

The structural modifications of thiazolidinediones have led to the development of compounds with significant antidiabetic and anticancer activities. The presence of the thiazolidinedione ring in various derivatives contributes to their ability to modulate glucose metabolism and exhibit anti-proliferative effects against cancer cells (Sethi, Prasad, & Singh, 2020).

Pharmacological Diversity and SAR

The SAR (structure-activity relationship) of thiazolidinediones reveals their pharmacological diversity, with activities ranging from antidiabetic, anticancer, to antimicrobial effects. This diversity is attributed to the various structural modifications possible on the thiazolidinedione scaffold, enabling the development of compounds with targeted therapeutic actions (Singh, Gurpreet, Kajal, Kumari, Pradhan, Tathagata, Bhurta, Deendyal, & Monga, Vikramdeep, 2022).

Advances in Synthetic Methodologies

The synthesis of thiazolidinedione derivatives and their structural analogs has been a focus of research, aiming to enhance their pharmacological profiles. Advances in synthetic methodologies have facilitated the exploration of novel thiazolidinedione-based compounds with potential as therapeutic agents in various clinical disorders (Chaban, T., 2015).

将来の方向性

Given the lack of available information on 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. Its role in proteomics research suggests it may have interesting biological properties worth exploring .

作用機序

Mode of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound and their downstream effects need further investigation .

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

特性

IUPAC Name |

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWMTQRCZUXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652439 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887352-57-0 |

Source

|

| Record name | Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

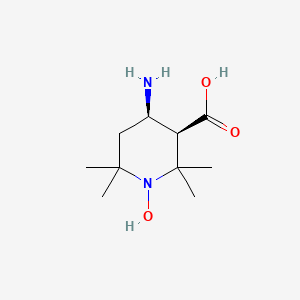

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)